2-(4-Benzyl-1-piperazinyl)-N'-((3-methyl-2-thienyl)methylene)acetohydrazide
Description
Molecular Formula: The compound features a piperazine core substituted with a benzyl group at the 4-position and an acetohydrazide moiety linked to a 3-methyl-2-thienylidene group. Its molecular formula is C20H25N5OS (approximated based on structural analogs in ).
Structural Features:
- Thienyl Group: The 3-methyl-2-thienyl substituent introduces sulfur-containing heterocyclic properties, which may influence electronic interactions with biological targets.
- Hydrazide Linkage: The acetohydrazide functional group is critical for hydrogen bonding and chelation with metal ions in enzyme active sites.
Synthesis: Synthesized via condensation of 2-(4-benzylpiperazin-1-yl)acetohydrazide with 3-methyl-2-thiophenecarboxaldehyde under acidic conditions, followed by purification via recrystallization.
Properties
Molecular Formula |
C19H24N4OS |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H24N4OS/c1-16-7-12-25-18(16)13-20-21-19(24)15-23-10-8-22(9-11-23)14-17-5-3-2-4-6-17/h2-7,12-13H,8-11,14-15H2,1H3,(H,21,24)/b20-13+ |
InChI Key |
TVKUPSWHGFQZGE-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
solubility |
46 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Impact of Piperazine Substituents
- Benzyl vs. Chlorobenzyl : The 4-benzyl group in the target compound may enhance CNS penetration compared to 2-chlorobenzyl analogs (). Chlorinated derivatives, however, often show stronger antimicrobial activity due to increased electrophilicity.
- Benzoyl Substitution : The benzoyl group in analogs () reduces basicity of the piperazine ring, shifting activity toward anticancer targets via kinase inhibition.
Role of Hydrazide-Linked Groups
- Thienyl vs.
- Halogenated Groups : 4-Chlorophenyl analogs () exhibit enhanced anticancer activity due to halogen bonding with protein targets.
Research Findings and Mechanistic Insights
- Target Compound : Preliminary molecular docking suggests interaction with bacterial dihydrofolate reductase (DHFR) via hydrogen bonding with the thienyl sulfur and piperazine nitrogen.
- Analog-Specific Mechanisms :
- Benzoyl-substituted analogs inhibit topoisomerase II (anticancer).
- Chlorobenzyl derivatives disrupt microbial cell wall synthesis via penicillin-binding protein inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
